REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.Cl.[N+:7]([C:10]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[C:13]([I:20])[C:11]=1[NH2:12])([O-])=O.[OH-].[Na+].CO.[CH3:25]COC(C)=O>>[I:20][C:13]1[C:11]2[N:12]=[CH:25][NH:7][C:10]=2[CH:16]=[C:15]([NH2:17])[CH:14]=1 |f:0.1.2,5.6,7.8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C(=CC(=C1)[N+](=O)[O-])I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
MeOH EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts ere dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding oily residue which
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=CC2=C1N=CN2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.4 mmol | |
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |